2,3,5-Trichloropyridine-4-carbaldehyde
Overview
Description
The compound of interest, 2,3,5-Trichloropyridine-4-carbaldehyde, is a trichlorinated pyridine derivative with an aldehyde functional group at the fourth position. This structure serves as a versatile intermediate in organic synthesis, particularly in the construction of pyridine rings, which are prevalent in many pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of related pyridine carbaldehydes has been explored in various studies. For instance, a regioselective synthesis of trisubstituted arylaminopyrimidine carbaldehydes was achieved through an S(N)Ar reaction of trichloropyrimidine carbaldehyde with different nucleophiles, which could be further transformed into unique GlambdaC base precursors . Another study reported the one-step synthesis of 6-chloropyridine-3-carbaldehyde, which involved the oxidation of 2-chloro-5-(chloromethyl)pyridine, yielding a high-purity product . These methods highlight the potential pathways that could be adapted for the synthesis of 2,3,5-Trichloropyridine-4-carbaldehyde.
Molecular Structure Analysis
The molecular structure of pyridine carbaldehydes is characterized by the presence of a pyridine ring and an aldehyde group. The crystal structure of a related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, revealed that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring . This suggests that in 2,3,5-Trichloropyridine-4-carbaldehyde, the aldehyde group may also exhibit planarity with the pyridine ring, affecting its reactivity and interaction with other molecules.
Chemical Reactions Analysis
Pyridine carbaldehydes undergo various chemical reactions, leveraging the reactivity of the aldehyde group. For example, cyclocondensation reactions have been used to synthesize pyrido[2,3-d]pyrimidines from dichloropyrimidine carbaldehydes . Additionally, photocycloaddition of enamine-carbaldehydes with alkenes has been employed to produce dihydropyridines and tetrahydropyridines . These reactions demonstrate the chemical versatility of pyridine carbaldehydes, including 2,3,5-Trichloropyridine-4-carbaldehyde, in constructing complex heterocyclic systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3,5-Trichloropyridine-4-carbaldehyde can be inferred from related compounds. The presence of electron-withdrawing chloro substituents on the pyridine ring would likely influence the electron density and thus the reactivity of the aldehyde group. The chloro substituents also increase the compound's lipophilicity, which could affect its solubility in organic solvents. The aldehyde group can participate in various chemical reactions, such as nucleophilic addition or condensation, which are essential in synthetic applications .
Scientific Research Applications
Application 1: Synthesis of 3,5-Dichloro-2-arylpyridines
- Summary of the Application: 2,3,5-Trichloropyridine is used in the synthesis of 3,5-dichloro-2-arylpyridines. These compounds are important in medicine and pesticide research .
- Methods of Application: A highly efficient palladium acetate-catalyzed ligand-free Suzuki reaction of 2,3,5-trichloropyridine with arylboronic acids in aqueous phase was developed .
- Results or Outcomes: This method resulted in high yields of 3,5-dichloro-2-arylpyridines. The absence of ligands, environmentally benign and mild reaction conditions are important features of this method .
Application 2: Synthesis of Pyrimidine Derivatives
- Summary of the Application: 2,3,5-Trichloropyridine can be used in the synthesis of pyrimidine derivatives. Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .
- Methods of Application: The synthesis involves the use of organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
- Results or Outcomes: The reaction resulted in the formation of new pyrimidine derivatives. The introduction of a new hydrophobic side chain using organolithium reagents and the reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .
Application 3: Synthesis of 2-Aryloxylpropionate
- Summary of the Application: 2,3,5-Trichloropyridine can undergo a nucleophilic displacement reaction in ionic liquid to afford the corresponding 2-aryloxylpropionate .
- Methods of Application: The synthesis involves the use of organolithium reagents. The reaction mixture is quenched with 1.5 molar equivalent of water to produce the dihydro adduct, which is then treated with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in anhydrous tetrahydrofuran (THF) to form the final product .
- Results or Outcomes: The reaction resulted in the formation of new 2-aryloxylpropionate derivatives. The introduction of a new hydrophobic side chain using organolithium reagents and the reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .
Safety And Hazards
2,3,5-Trichloropyridine-4-carbaldehyde is harmful to aquatic life with long-lasting effects . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention. If skin contact occurs, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur .
properties
IUPAC Name |
2,3,5-trichloropyridine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3NO/c7-4-1-10-6(9)5(8)3(4)2-11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNIINCSHCFUNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)Cl)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376630 | |
Record name | 2,3,5-Trichloropyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-Trichloropyridine-4-carbaldehyde | |
CAS RN |
251997-31-6 | |
Record name | 2,3,5-Trichloropyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5-Trichloroisonicotinaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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